molecular formula C11H10N2O B2427713 [6-(Pyridin-2-yl)pyridin-3-yl]methanol CAS No. 146581-87-5

[6-(Pyridin-2-yl)pyridin-3-yl]methanol

Cat. No.: B2427713
CAS No.: 146581-87-5
M. Wt: 186.214
InChI Key: AUEVCGLBJJJDAP-UHFFFAOYSA-N
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Description

[6-(Pyridin-2-yl)pyridin-3-yl]methanol: is an organic compound that belongs to the class of bipyridine derivatives It is characterized by the presence of two pyridine rings connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pyridin-2-yl)pyridin-3-yl]methanol typically involves the reaction of 2-bromopyridine with 3-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting bipyridine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [6-(Pyridin-2-yl)pyridin-3-yl]methanol involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can inhibit the activity of metalloproteins by blocking their active sites. Additionally, the compound’s ability to form stable complexes with transition metals is exploited in catalysis, where it facilitates various chemical transformations .

Comparison with Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.

    6,6’-Dimethyl-2,2’-bipyridine: A substituted bipyridine with enhanced solubility and stability.

Uniqueness: [6-(Pyridin-2-yl)pyridin-3-yl]methanol is unique due to the presence of the methanol group, which provides additional functionalization possibilities.

Properties

IUPAC Name

(6-pyridin-2-ylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEVCGLBJJJDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(pyrid-2-yl)-5-pyridine carboxylic acid (0.320 g, 1.60 mmol) in THF (5 mL) at 0° C. is added 1.0M lithium aluminum hydride in diethyl ether (1.60 mL, 1.60 mmol) over 10 minutes. The reaction is allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and water (0.10 mL), 4N aq. NaOH (0.10 mL), and water (0.30 mL) are added sequentially. The reaction is filtered through a pad of Celite and the filtrate is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.
Quantity
0.32 g
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1.6 mL
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5 mL
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0.1 mL
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0.3 mL
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0.1 mL
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